Buttpark 64\41-59
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Overview
Description
Buttpark 64\41-59: is a chemical compound with the CAS number 585554-05-8. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Chemical Reactions Analysis
Buttpark 64\41-59 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Buttpark 64\41-59 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Buttpark 64\41-59 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Buttpark 64\41-59 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- Buttpark 64\41-61
- Buttpark 64\41-84
These compounds share some chemical properties with this compound but differ in their specific applications and effects .
Properties
CAS No. |
585554-05-8 |
---|---|
Molecular Formula |
C16H16N4OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[5-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H16N4OS/c1-20-15(13-4-3-9-17-10-13)18-19-16(20)22-11-12-5-7-14(21-2)8-6-12/h3-10H,11H2,1-2H3 |
InChI Key |
RBGHJKYYFGSSMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CN=CC=C3 |
Origin of Product |
United States |
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